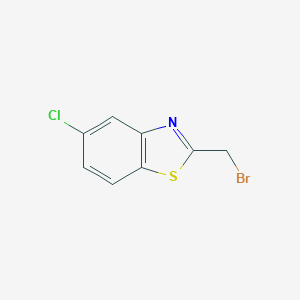

2-(Bromomethyl)-5-chloro-1,3-benzothiazole

Descripción general

Descripción

2-(Bromomethyl)-5-chloro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a bromomethyl group at the 2-position and a chlorine atom at the 5-position of the benzothiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-1,3-benzothiazole typically involves the bromination of 5-chloro-1,3-benzothiazole. One common method is the reaction of 5-chloro-1,3-benzothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group at the 2-position undergoes nucleophilic substitution with diverse nucleophiles, forming derivatives critical for pharmaceutical and materials science applications.

Key Observations :

-

Reactions with amines proceed via SN2 mechanisms under basic conditions .

-

Thiol substitutions often require transition-metal catalysts (e.g., Pd) for C–S bond formation .

-

Thiocyanate substitutions exhibit anchimeric assistance from selenium, enabling rapid ring contractions .

Oxidation and Reduction Pathways

The benzothiazole core and bromomethyl group participate in redox transformations:

| Reaction Type | Reagents/Conditions | Product Formed | Notes | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, CH₂Cl₂, 25°C | 5-Chloro-1,3-benzothiazole sulfoxide | Selective at sulfur | |

| Reduction | LiAlH₄, THF, 0°C → 25°C | 5-Chloro-2-methyl-1,3-benzothiazoline | Requires anhydrous conditions |

Mechanistic Insights :

-

Oxidation targets the sulfur atom, forming sulfoxides without altering the bromomethyl group.

-

Reduction with LiAlH₄ converts the benzothiazole ring to a benzothiazoline, retaining the chloro substituent.

Cross-Coupling and Cyclization Reactions

The chloro substituent at the 5-position enables regioselective cross-coupling:

Applications :

-

Suzuki coupling replaces the chloro group with aryl moieties, expanding π-conjugation for optoelectronic materials .

-

Radical cyclization forms fused heterocycles via intramolecular C–C bond formation .

Heterocyclic Ring Expansion/Contraction

The bromomethyl group facilitates ring transformations in selenium-containing systems:

Notable Findings :

-

Selenium-mediated rearrangements proceed via seleniranium ion intermediates, enabling reversible ring expansions .

-

Pyridine accelerates dehydrobromination, favoring five-membered heterocycles .

Biological Activity and Derivatives

While beyond the scope of pure chemical reactions, derivatives of this compound exhibit:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Bromomethyl)-5-chloro-1,3-benzothiazole has shown promise as a bioactive molecule with potential therapeutic applications:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating its effectiveness against HeLa and MCF-7 cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest at G2/M phase |

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several pathogens. In a systematic evaluation, it demonstrated moderate activity against Candida albicans and more effective results against bacterial strains like E. coli and S. aureus.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | <100 | C. albicans |

| Compound A | <20 | E. coli |

| Compound B | <40 | S. aureus |

Biological Applications

The compound's ability to interact with biological targets makes it a valuable tool in drug discovery:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, which is critical for developing anticancer therapies.

- Antiparasitic Activity : Some derivatives have shown potential against Trypanosoma brucei, the causative agent of human African trypanosomiasis, indicating broader applications in treating infectious diseases .

Materials Science

In materials science, this compound is explored for developing novel materials with specific electronic or optical properties:

- Conductive Polymers : Its unique structure allows for the incorporation into conductive polymers, enhancing their performance characteristics in electronic applications .

Case Study 1: Antimicrobial Evaluation

A systematic study evaluated various benzothiazole derivatives' antimicrobial properties using the broth microdilution method. The results indicated that while the compound exhibited moderate antifungal activity, it was more effective against certain bacterial strains.

Case Study 2: Anticancer Activity

A focused study on thiazole-containing benzothiazoles revealed that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines like HeLa and MCF-7. The mechanisms involved apoptosis induction and disruption of cell cycle progression.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3-benzothiazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting cellular pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Bromomethyl)-1,3-benzothiazole

- 5-Chloro-2-methyl-1,3-benzothiazole

- 2-(Chloromethyl)-5-chloro-1,3-benzothiazole

Uniqueness

2-(Bromomethyl)-5-chloro-1,3-benzothiazole is unique due to the presence of both bromomethyl and chlorine substituents on the benzothiazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Actividad Biológica

2-(Bromomethyl)-5-chloro-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data that illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN2S. The compound features a benzothiazole ring system, which is known for its diverse biological activities. The presence of halogen substituents (bromine and chlorine) is critical for enhancing the compound's reactivity and biological efficacy.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds containing the benzothiazole nucleus can significantly reduce cell viability in paraganglioma and pancreatic cancer models at low micromolar concentrations .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Paraganglioma | 5.0 | |

| DF203 | Pancreatic Cancer | 1.61 | |

| KST016366 | Various Cancer Cell Lines | <10 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity, while specific substitutions on the benzothiazole ring can further potentiate activity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles have also been extensively studied. In particular, compounds similar to this compound have demonstrated effective antibacterial activity against various pathogens. A literature survey indicated that substituted benzothiazoles possess significant anti-inflammatory and antibacterial properties .

Case Study: Antimicrobial Evaluation

A study evaluated several benzothiazole derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited comparable activity to standard antibiotics such as norfloxacin .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to G2/M phase arrest in cancer cells .

- Induction of Apoptosis : Studies suggest that benzothiazoles can trigger apoptotic pathways in malignant cells through mitochondrial dysfunction and activation of caspases .

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Propiedades

IUPAC Name |

2-(bromomethyl)-5-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZQQYOEDNQIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571062 | |

| Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143163-72-8 | |

| Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.